![molecular formula C16H25N5O2 B6021371 4-[6-(4-isobutyryl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B6021371.png)
4-[6-(4-isobutyryl-1-piperazinyl)-4-pyrimidinyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[6-(4-isobutyryl-1-piperazinyl)-4-pyrimidinyl]morpholine, also known as SB-431542, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2001 by SmithKline Beecham Pharmaceuticals and has since been used in various studies to understand the mechanism of action of different cellular processes.
Wirkmechanismus
4-[6-(4-isobutyryl-1-piperazinyl)-4-pyrimidinyl]morpholine inhibits the TGF-β signaling pathway by specifically targeting the TGF-β type I receptor (TβRI). It binds to the ATP-binding pocket of TβRI, preventing the activation of downstream signaling pathways. This leads to the inhibition of TGF-β-induced responses, including cell proliferation, differentiation, and migration.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It inhibits the proliferation and migration of cancer cells, induces apoptosis in cancer cells, and reduces tumor growth in animal models. It also promotes the differentiation of stem cells into specific cell types and enhances the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs). In addition, it has been shown to have anti-inflammatory effects and reduce fibrosis in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[6-(4-isobutyryl-1-piperazinyl)-4-pyrimidinyl]morpholine in lab experiments include its specificity for TβRI, its ability to inhibit the TGF-β signaling pathway, and its wide range of applications in different fields of research. However, there are also limitations to its use, including its potential off-target effects and the need for optimization of dosage and treatment duration.
Zukünftige Richtungen
There are many future directions for the use of 4-[6-(4-isobutyryl-1-piperazinyl)-4-pyrimidinyl]morpholine in scientific research. One direction is the development of more potent and selective inhibitors of TβRI. Another direction is the investigation of the role of TGF-β signaling in various diseases, including cancer, fibrosis, and autoimmune disorders. In addition, the use of this compound in combination with other drugs or therapies could enhance its therapeutic potential. Finally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its widespread use in scientific research.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has been widely used in scientific research to understand the mechanism of action of different cellular processes. Its inhibition of the TGF-β signaling pathway has therapeutic potential in various diseases, including cancer and fibrosis. While there are advantages and limitations to its use, there are also many future directions for its application in scientific research.
Synthesemethoden
The synthesis method of 4-[6-(4-isobutyryl-1-piperazinyl)-4-pyrimidinyl]morpholine involves the reaction of 4-morpholineethanol with 4,6-dichloro-2-(propylthio)pyrimidine to give 4-(4,6-dichloro-2-(propylthio)pyrimidin-5-yl)morpholine. This intermediate is then reacted with isobutyryl chloride in the presence of triethylamine to give this compound. The final product is obtained by purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
4-[6-(4-isobutyryl-1-piperazinyl)-4-pyrimidinyl]morpholine has been used in various scientific research applications, including cancer research, stem cell research, and developmental biology. It has been found to inhibit the transforming growth factor-beta (TGF-β) signaling pathway, which is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of this pathway has been shown to have therapeutic potential in various diseases, including cancer and fibrosis.
Eigenschaften
IUPAC Name |
2-methyl-1-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-13(2)16(22)21-5-3-19(4-6-21)14-11-15(18-12-17-14)20-7-9-23-10-8-20/h11-13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZDXHIUFKJLDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-yl}acrylonitrile](/img/structure/B6021288.png)
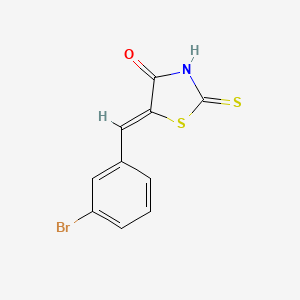
![2-(3,5-dimethyl-4-isoxazolyl)-N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6021294.png)
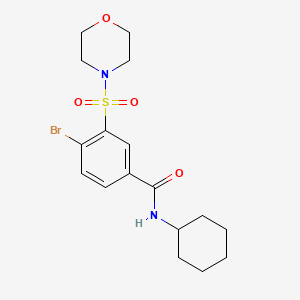
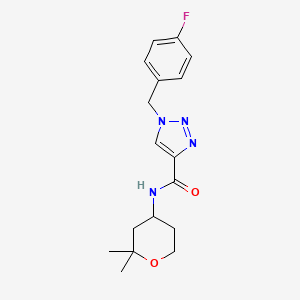
![ethyl [(5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B6021316.png)
![methyl 4-[(4,6-dimethyl-2-pyrimidinyl)amino]-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6021331.png)
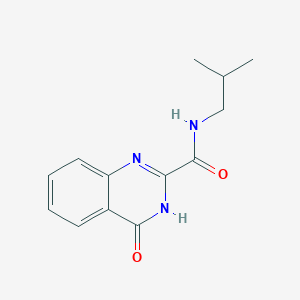
![N-{2-[2-(3,5-dibromo-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6021344.png)
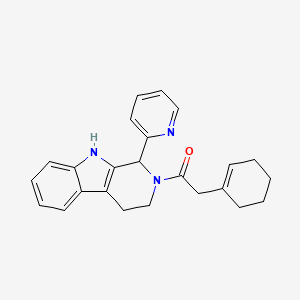

![methyl 3-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B6021361.png)
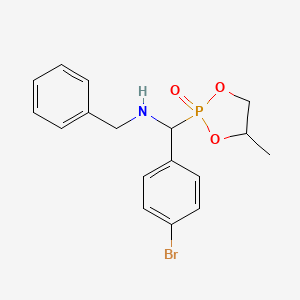
![2-{[3-(anilinosulfonyl)-4-bromobenzoyl]amino}benzoic acid](/img/structure/B6021378.png)